(R)-4-benzyl-6-(chloromethyl)morpholin-3-one
Overview
Description
“®-4-benzyl-6-(chloromethyl)morpholin-3-one” is a chemical compound that is used as a key chiral intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of “®-4-benzyl-6-(chloromethyl)morpholin-3-one” often involves the use of commercially available chiral ®-epichlorohydrin, which is reacted with NaOCN to afford ®-chloromethyl-2-oxazolidinone . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “®-4-benzyl-6-(chloromethyl)morpholin-3-one” include coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and chemical behavior of related morpholine derivatives have been extensively studied. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions not only yielded 4-benzyl-3-phenoxymethyl morpholines but also led to significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes, demonstrating the complex reactivity and potential for ring expansion reactions in these systems (Brown, Foubister, & Wright, 1987).
Catalysis and Chemical Transformations
- Morpholine derivatives have been employed in catalytic processes and chemical transformations, showcasing their utility in synthetic chemistry. For example, rhodium(III) complexes involving morpholine were synthesized and found to efficiently catalyze the transfer hydrogenation reaction of ketones, demonstrating the potential of morpholine derivatives in facilitating important chemical reactions (Singh, Das, Singh, & Singh, 2010).
Structural Studies
- The crystal structure of compounds containing morpholine rings, such as dimethomorph, has been determined, providing insight into the molecular geometry and interactions that could influence the chemical and physical properties of these compounds (Kang, Kim, Kwon, & Kim, 2015).
Pharmaceutical Chemistry
- Morpholine derivatives have been synthesized and evaluated for their potential pharmaceutical applications. For example, novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety were synthesized and tested for their antifungal activity, illustrating the role of morpholine derivatives in the development of new antifungal agents (Zhou, Li, Zhang, & Jiang, 2013).
Properties
IUPAC Name |
(6R)-4-benzyl-6-(chloromethyl)morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZAOJHAYKPIB-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215316 | |
Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278788-94-6 | |
Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278788-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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